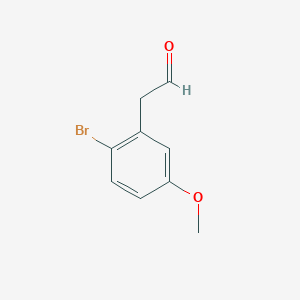

![molecular formula C24H33N3O2S B2987343 (4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705742-72-8](/img/structure/B2987343.png)

(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

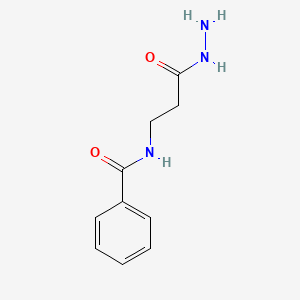

(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound has been involved in studies aiming at the synthesis and characterization of novel molecules. For instance, Shahana and Yardily (2020) synthesized and characterized novel compounds including thiazolyl and thiophene moieties, showcasing the process of structural optimization and theoretical vibrational spectra interpretation using density functional theory (DFT) calculations. This study aids in understanding the antibacterial activity of the compound (Shahana & Yardily, 2020).

Antifungal and Antibacterial Properties

Research by Lv et al. (2013) synthesized novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, revealing that substitutions like 4-chlorophenyl and 4-tert-butylphenyl enhance antifungal activity, highlighting the potential of structurally similar compounds for developing antifungal agents (Lv et al., 2013).

Molecular Docking and Theoretical Studies

The compound's relevance extends to computational chemistry, where molecular docking and DFT studies provide insights into its interaction with biological targets. Shahana and Yardily's work illustrates how modifications to the electron-withdrawing groups influence the compound's reactivity and stability, further elucidated by HOMO-LUMO gap analysis (Shahana & Yardily, 2020).

Excited-State Intramolecular Proton Transfer

Zhang et al. (2016) explored the use of thiazolo[5,4-d]thiazole derivatives for excited-state intramolecular proton transfer (ESIPT), demonstrating the compound's utility in tunable light emission. This research is pivotal for developing advanced materials for optoelectronic applications (Zhang et al., 2016).

Synthesis of Bioisosteres

Efforts by Hillgren et al. (2010) in synthesizing bioisosteres of salicylidene acylhydrazides, aiming at potent inhibitors of type III secretion in Gram-negative bacteria, underscore the importance of such compounds in antimicrobial research (Hillgren et al., 2010).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withserine/threonine-protein kinases . These enzymes play a crucial role in various cellular processes, including cell cycle control, apoptosis, and DNA damage repair .

Mode of Action

Based on the function of serine/threonine-protein kinases, it can be inferred that the compound might influence the phosphorylation state of proteins, thereby modulating their activity and the cellular processes they are involved in .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with the function of serine/threonine-protein kinases. This includes pathways involved in cell cycle regulation, apoptosis, and DNA repair . The downstream effects of these pathways can have significant impacts on cell proliferation, survival, and genomic stability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound does indeed target serine/threonine-protein kinases, its action could result in altered protein phosphorylation states, potentially affecting cell cycle progression, apoptosis, and DNA repair mechanisms .

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2S/c1-24(2,3)19-6-4-18(5-7-19)22(28)27-13-8-20(9-14-27)26-15-10-21(11-16-26)29-23-25-12-17-30-23/h4-7,12,17,20-21H,8-11,13-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMMPGUMMXIGMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2987263.png)

![5-(4-fluorobenzyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987269.png)

![6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2987277.png)

![4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2987281.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2987282.png)

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)